molecular formula C22H21Cl2IN4O B1684307 AM251 CAS No. 183232-66-8

AM251

Katalognummer: B1684307
CAS-Nummer: 183232-66-8
Molekulargewicht: 555.2 g/mol
InChI-Schlüssel: BUZAJRPLUGXRAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AM251 ist eine synthetische Verbindung, die für ihre Rolle als inverser Agonist am Cannabinoid-Rezeptor vom Typ 1 (CB1) bekannt ist. Es ist strukturell ähnlich zu Rimonabant, einem weiteren CB1-Rezeptor-Antagonisten, aber mit einem wichtigen Unterschied: die para-Chlor-Gruppe am Phenyl-Substituenten an der C-5-Position des Pyrazolrings ist in this compound durch eine para-Iod-Gruppe ersetzt . Diese Modifikation führt zu einer etwas besseren Bindungsaffinität für den CB1-Rezeptor im Vergleich zu Rimonabant .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernpyrazolstruktur. Der allgemeine Syntheseweg beinhaltet:

    Bildung des Pyrazolrings: Dies wird typischerweise durch die Reaktion eines Hydrazinderivats mit einem 1,3-Diketon erreicht.

    Substitutionsreaktionen: Die Phenylgruppen werden durch Substitutionsreaktionen eingeführt, bei denen die para-Chlor-Gruppe durch eine para-Iod-Gruppe ersetzt wird.

    Abschließende Modifikationen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Häufig verwendete Lösungsmittel sind Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionstemperaturen sorgfältig kontrolliert werden, um die Reaktionskinetik zu optimieren .

Wirkmechanismus

Target of Action

AM251 primarily targets the CB1 cannabinoid receptor , acting as a potent antagonist . The CB1 receptor is a G-protein coupled receptor predominantly found in the brain and plays a crucial role in the endocannabinoid system . This compound also acts as an agonist for the GPR55 receptor and an antagonist for the μ-opioid receptor .

Mode of Action

As a CB1 receptor antagonist, this compound inhibits the effects of CB1 receptor activation . It binds to the CB1 receptor with high affinity, preventing the action of endogenous cannabinoids and other agonists . This leads to changes in the downstream signaling pathways associated with the CB1 receptor .

Biochemical Pathways

The antagonistic action of this compound on the CB1 receptor affects various biochemical pathways. For instance, it has been shown to inhibit osteoclast differentiation and function, potentially through the inhibition of the WNT signaling pathway .

Pharmacokinetics

It is known that this compound is soluble in ethanol and dmso, which may influence its bioavailability .

Result of Action

This compound’s antagonistic action on the CB1 receptor has several molecular and cellular effects. For example, it has been shown to inhibit the proliferation of certain cancer cells . Additionally, this compound can induce apoptosis in cytotrophoblast cells . In the context of neurodegenerative diseases, this compound has been found to ameliorate radiation-induced cognitive decrements .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other receptor antagonists or agonists can affect this compound’s ability to bind to its target receptors . Additionally, the physiological and pathological state of the individual, such as the presence of disease or the use of other medications, can also influence the action of this compound .

Biochemische Analyse

Biochemical Properties

AM251 is a potent antagonist of the CB1 receptor, with an IC50 value of 8 nM and a Ki value of 7.49 nM . It displays a 306-fold selectivity over CB2 receptors . Additionally, this compound acts as an agonist for the GPR55 receptor with an EC50 value of 39 nM and as an antagonist for the μ-opioid receptor with a Ki value of 251 nM . These interactions highlight the compound’s versatility in modulating different receptor pathways. This compound’s role in biochemical reactions involves binding to these receptors and altering their activity, which can influence various downstream signaling pathways.

Cellular Effects

This compound has been shown to influence various cellular processes, including insulin secretion, β-cell proliferation, and apoptosis . In human and mouse islets, this compound enhances insulin secretion and β-cell proliferation while protecting against apoptosis . Additionally, this compound has been found to ameliorate radiation-induced cognitive deficits by promoting neurogenesis and synaptic plasticity in the hippocampus . These effects are mediated through its interactions with CB1 and GPR55 receptors, which play crucial roles in cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CB1 receptor, where it acts as an inverse agonist . This binding leads to the inhibition of CB1 receptor activity, which in turn modulates various downstream signaling pathways. This compound also induces the proteolytic degradation of estrogen-related receptor alpha (ERRα), a nuclear receptor involved in mitochondrial function and energy homeostasis . This degradation is mediated by the proteasome and results in altered mitochondrial physiology and increased mitochondrial biogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time depending on the concentration and context of its application. For example, in zebrafish, a 60-minute exposure to this compound at different concentrations resulted in varying behavioral and biochemical responses . Additionally, in rodent models, chronic administration of this compound over several weeks has been shown to alleviate cognitive and mood dysfunctions induced by cranial irradiation . These findings suggest that the stability and long-term effects of this compound are influenced by its dosage and the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. In rats, low doses of this compound (1.0 mg/kg) significantly improved recognition memory without affecting psychomotor activity or anxiety . Higher doses (2.5 mg/kg and 5.0 mg/kg) did not have the same beneficial effects on memory . In rodent models of brain injury, this compound treatments at 1 mg/kg effectively alleviated cognitive and mood dysfunctions . These studies highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glucose and lipid metabolism. In muscle cells, this compound has been shown to increase the activity of pyruvate dehydrogenase and glutathione reductase, enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative stress response . Additionally, this compound modulates the expression of enzymes in the glycolytic pathway, such as glucose 6-phosphate isomerase and lactate dehydrogenase . These interactions suggest that this compound can influence metabolic flux and metabolite levels in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It has been shown to bind to CB1 receptors in the brain and other tissues, where it modulates receptor activity and downstream signaling pathways . Additionally, this compound can be encapsulated in lipid nanoparticles for targeted delivery to specific tissues . This encapsulation enhances the compound’s stability and bioavailability, allowing for more effective distribution within the body.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, such as CB1 and GPR55, which are located on the cell membrane . Additionally, this compound has been shown to influence mitochondrial function by targeting nuclear receptors like ERRα . This targeting involves the proteasomal degradation of ERRα, which alters mitochondrial biogenesis and function . These findings suggest that this compound’s activity is closely linked to its localization within specific cellular compartments and organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AM251 involves several steps, starting with the preparation of the core pyrazole structure. The general synthetic route includes:

    Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Substitution reactions: The phenyl groups are introduced through substitution reactions, where the para-chloro group is replaced with a para-iodo group.

    Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures carefully controlled to optimize the reaction kinetics .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AM251 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Pyrazolring modifizieren.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazolderivate, die je nach Art der Substituenten unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den CB1-Rezeptor bindet, wo es als inverser Agonist wirkt. Dies bedeutet, dass es den Rezeptor nicht nur blockiert, sondern auch eine Konformationsänderung induziert, die die basale Aktivität des Rezeptors reduziert. Die molekularen Ziele umfassen den CB1-Rezeptor und den μ-Opioid-Rezeptor, wo this compound als Antagonist wirkt . Die beteiligten Signalwege umfassen die Hemmung der Signalübertragung durch G-Protein-gekoppelte Rezeptoren, was zu einer reduzierten Neurotransmitterfreisetzung und einer Modulation der Schmerzempfindung führt .

Vergleich Mit ähnlichen Verbindungen

AM251 ist strukturell ähnlich zu Rimonabant, einem weiteren CB1-Rezeptor-Antagonisten. This compound hat eine para-Iod-Gruppe anstelle einer para-Chlor-Gruppe, was zu einer besseren Bindungsaffinität und Selektivität für den CB1-Rezeptor führt . Weitere ähnliche Verbindungen sind:

Die einzigartigen Strukturmerkmale und Bindungseigenschaften von this compound machen es zu einem wertvollen Werkzeug in der Cannabinoidforschung und für potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZAJRPLUGXRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042695
Record name AM251
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183232-66-8
Record name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183232-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM 251
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183232668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM251
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide trifluoroacetate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AM-251
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I4FA44MAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM251
Reactant of Route 2
Reactant of Route 2
AM251
Reactant of Route 3
Reactant of Route 3
AM251
Reactant of Route 4
Reactant of Route 4
AM251
Reactant of Route 5
AM251
Reactant of Route 6
AM251

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.